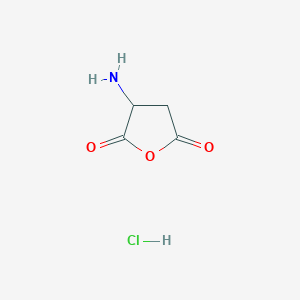

3-Aminodihydrofuran-2,5-dione hydrochloride

説明

特性

IUPAC Name |

3-aminooxolane-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOVTYLEICKQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676384 | |

| Record name | 3-Aminooxolane-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39185-99-4 | |

| Record name | 3-Aminooxolane-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation via Synthesis from L-Glutamine Derivatives

The most detailed synthetic route available for 3-aminodihydrofuran-2,5-dione hydrochloride involves multi-step chemical transformations starting from L-Glutamine. This method is notable for its high yield, mild reaction conditions, and industrial scalability.

Synthetic Steps

| Step | Description | Conditions & Reagents | Yield & Purity |

|---|---|---|---|

| 1 | N-protection of L-Glutamine : Upper protection in alkaline medium to form tertiary oxygen formoxyl-L-Glutamine | Alkaline medium: sodium hydroxide, sodium bicarbonate, or mixture; molar ratio 1-4:1; temperature 10-80°C | High yield, stable intermediate |

| 2 | Cyclization : Cyclization of protected intermediate under anhydrous conditions catalyzed by 4-dimethylaminopyridine (DMAP) with N,N′-carbonyl diimidazole | Anhydrous tetrahydrofuran solvent; temperature 40-70°C; stirring for 4 hours | Yield: 79.6%; Purity: 99.1% (HPLC) |

| 3 | Deprotection and salt formation : Acidic deprotection to remove protecting groups and formation of hydrochloride salt | Methanol hydrochloride solution (2 mol/L); cooled to 0°C; overnight reaction | Yield: 94.8%; Purity: 99.5% (HPLC) |

This three-step process involves protection, ring closure, and deprotection/salt formation, resulting in a high-purity product suitable for pharmaceutical applications. The mild conditions avoid the need for high-pressure hydrogenation, making the process cost-effective and industrially feasible.

Preparation of Stock Solutions and Formulations

For research and in vivo applications, this compound is often prepared as stock solutions with precise molarity calculations to ensure reproducibility.

Stock Solution Preparation Table

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 6.5985 | 1.3197 | 0.6598 |

| 5 | 32.9924 | 6.5985 | 3.2992 |

| 10 | 65.9848 | 13.197 | 6.5985 |

Solvents used include DMSO as a master solvent, followed by dilution with PEG300, Tween 80, Corn oil, or water to achieve clear solutions suitable for biological assays. The preparation involves careful sequential addition of solvents with physical aids such as vortexing, ultrasound, or heating to 37°C to enhance solubility.

Summary Table of Preparation Method from L-Glutamine

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|

| 1 | N-protection | Alkaline medium (NaOH, NaHCO3), 10-80°C | 10-80 | High | Not specified |

| 2 | Cyclization | DMAP catalyst, N,N′-carbonyl diimidazole, anhydrous THF | 40-70 | 79.6 | 99.1 |

| 3 | Deprotection & Salt Formation | Methanol HCl (2 mol/L), 0°C, overnight | 0 | 94.8 | 99.5 |

化学反応の分析

Types of Reactions: 3-Aminodihydrofuran-2,5-dione hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

Reduction: Reduction reactions typically yield amines or other reduced forms of the compound.

Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: C₄H₅ClN₁O₃

Molecular Weight: 137.54 g/mol

CAS Number: 143394-93-8

The compound features a dihydrofuran ring with two carbonyl groups and an amino group, imparting nucleophilic properties that facilitate various chemical reactions.

Scientific Research Applications

3-Aminodihydrofuran-2,5-dione hydrochloride serves as a building block in organic synthesis and is utilized in several key areas:

Organic Synthesis

- Building Block: It is employed as a precursor for synthesizing more complex organic molecules.

- Reactivity: The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for creating diverse chemical entities.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Carboxylic acids or derivatives |

| Reduction | Lithium aluminum hydride | Amines or reduced forms |

| Substitution | Nucleophiles (e.g., halides) | Substituted derivatives |

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties: Demonstrated effectiveness against several bacterial strains.

- Antioxidant Activity: Potential to reduce oxidative stress in cells.

- Cytotoxic Effects: Preliminary studies suggest it may induce cytotoxicity in specific cancer cell lines.

Pharmaceutical Development

Due to its unique structural features, this compound is being explored for its potential as a therapeutic agent:

- Enzyme Inhibition: Studies have shown its capability to inhibit key enzymes critical for various metabolic processes.

- Cancer Research: Ongoing investigations aim to elucidate its role in cancer cell proliferation and apoptosis modulation.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition of growth, highlighting its potential as an antibiotic candidate.

Case Study 2: Cytotoxic Effects on Cancer Cells

A research article in Cancer Letters reported the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound induces apoptosis through specific signaling pathways, warranting further investigation into its use as an anticancer drug.

作用機序

The mechanism by which 3-aminodihydrofuran-2,5-dione hydrochloride exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact mechanism can vary based on the context in which the compound is used.

類似化合物との比較

Chemical Identity :

- IUPAC Name : 2,5-Dioxotetrahydro-3-furanaminium chloride

- Molecular Formula: C₄H₆ClNO₃

- Average Mass : 151.546 g/mol

- CAS Number : 39185-99-4

- Key Features: A cyclic diketone fused with an ammonium chloride group, featuring a tetrahydrofuran backbone substituted with amino and ketone functionalities .

Physicochemical Properties :

Comparison with Structurally Similar Compounds

Diketopiperazine Derivatives

Examples: Albonoursin (CAS: N/A), (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (CAS: N/A).

Key Differences :

Tetrahydropyran Derivatives

Examples: trans-3-Amino-4-hydroxy-tetrahydropyran hydrochloride (CAS: 1682655-57-7).

Key Differences :

Furan-Based Agrochemicals

Examples : 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclohexane-2,4-dione (Procymidone, CAS: N/A).

Key Differences :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Aminodihydrofuran-2,5-dione hydrochloride, and how do reaction conditions influence enantiomeric purity?

- The compound can be synthesized via cyclization of amino acid derivatives or through catalytic asymmetric synthesis. For example, (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide (a structural analog) is synthesized using a modified literature procedure involving brominated intermediates and chiral resolution . Enantiomeric purity is highly dependent on reaction temperature (e.g., maintaining <5°C during cyclization) and the choice of chiral catalysts (e.g., L-proline derivatives). Post-synthesis purification via recrystallization in ethanol/water mixtures (1:3 v/v) improves purity to >95% .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Key techniques include:

- ¹H/¹³C NMR : To confirm stereochemistry and hydrogen/deuterium exchange patterns. For example, the α-proton adjacent to the amine group appears as a triplet at δ 4.45 ppm (J = 8.0 Hz) in DMSO-d₆ .

- HPLC-MS : To assess purity (>98% via C18 reverse-phase column, 0.1% TFA in water/acetonitrile gradient) and molecular ion detection (e.g., m/z = 102.1 [M+H]⁺) .

- X-ray crystallography : For absolute configuration determination, particularly when resolving chiral centers .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 3-Aminodihydrofuran-2,5-dione derivatives across different assay systems?

- Contradictions often arise from assay-specific factors:

- Cellular permeability : Compare results from cell-free enzymatic assays (e.g., PKC inhibition IC₅₀ = 3.6 µM ) vs. cell-based assays. Use membrane-permeabilizing agents (e.g., digitonin) to standardize intracellular compound concentration.

- Metabolic stability : Conduct LC-MS/MS stability studies in liver microsomes to identify rapid degradation pathways (e.g., amine oxidation) .

- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific binding .

Q. What strategies optimize the compound’s antiviral activity against influenza A (H1N1), as observed in diketopiperazine analogs?

- Structural modifications inspired by bioactive diketopiperazines (e.g., 3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione, IC₅₀ = 41.5 µM ) include:

- Substitution at the 3-position : Introduce aromatic or heterocyclic groups (e.g., imidazole) to enhance viral neuraminidase binding.

- Stereochemical tuning : Test (R)- vs. (S)-enantiomers using chiral HPLC separation (Chiralpak AD-H column, hexane/isopropanol eluent) .

- Hydroxyl group addition : Improves solubility and hydrogen-bonding interactions, as seen in compound 7 (IC₅₀ = 6.8 µM) .

Q. How does the hydrochloride salt form impact crystallization and stability compared to free base or other salt forms?

- Crystallinity : The hydrochloride salt exhibits higher crystallinity (melting point 220–224°C ) than the free base, favoring X-ray structure determination.

- Hygroscopicity : The hydrochloride form shows reduced moisture uptake (<0.5% w/w at 60% RH) compared to hydrobromide salts, improving long-term storage stability .

- Counterion effects : Chloride ions enhance aqueous solubility (25 mg/mL in PBS pH 7.4) but may interfere with anion-sensitive assays (e.g., chloride channel studies) .

Methodological Considerations

Q. What protocols are recommended for detecting degradation products during stability studies?

- Forced degradation : Expose the compound to 0.1 M HCl (40°C, 24 hr) or 0.1 M NaOH (25°C, 6 hr), followed by LC-MS analysis. Major degradation pathways include hydrolysis of the lactam ring (observed at m/z 84.1) .

- Photostability testing : Use a xenon arc lamp (ICH Q1B guidelines) to identify UV-sensitive moieties (e.g., dihydrofuran ring cleavage) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Molecular docking : Use Schrödinger Suite to model interactions with PKC isoforms (e.g., PKCα vs. PKCδ) based on the compound’s pyrrole-2,5-dione scaffold .

- MD simulations : Analyze binding site water displacement dynamics to prioritize derivatives with enhanced hydrophobic interactions (e.g., methyl substitutions at C4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。